5-chloro-N3-ethylpyridazine-3,4-diamine
Overview
Description
5-chloro-N3-ethylpyridazine-3,4-diamine is a heterocyclic compound with the molecular formula C6H9ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the N3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine typically involves the reaction of 3,5-dichloropyridazine with ethylamine. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or acetonitrile. The mixture is heated to around 120°C for 48 hours in a sealed tube to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N3-ethylpyridazine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-chloro-N3-ethylpyridazine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N3-ethylpyridazine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the chlorine and ethyl substituents.
Pyridazinone: A derivative with an oxygen atom at the 3rd position.
Pyrazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
5-chloro-N3-ethylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-N-ethylpyridazine-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-6-5(8)4(7)3-10-11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYFDSKHUYUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CN=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279229 | |
Record name | 5-Chloro-N3-ethyl-3,4-pyridazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614246-24-0 | |
Record name | 5-Chloro-N3-ethyl-3,4-pyridazinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614246-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N3-ethyl-3,4-pyridazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-N-ethylpyridazine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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